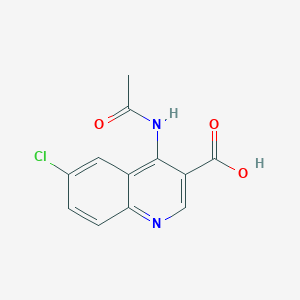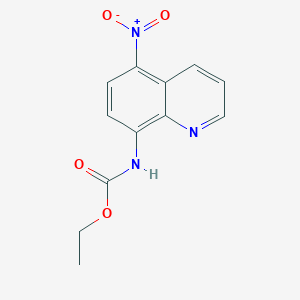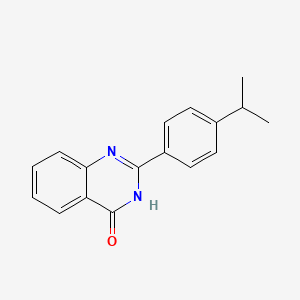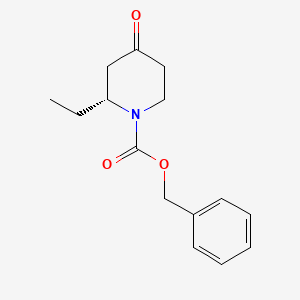
2-(4-Chlorobenzyl)azepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzyl)azepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the azepane ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)azepane hydrochloride typically involves the alkylation of azepane with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The final product is purified through recrystallization or chromatography techniques to ensure the desired quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzyl)azepane hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzyl group.
Oxidation and Reduction: The azepane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
The major products formed from these reactions include various substituted azepane derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzyl)azepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Azepane: A parent compound with a similar seven-membered ring structure.
1-(4-Chlorobenzyl)azepan-4-one hydrochloride: A related compound with a ketone functional group.
4-(2-Pyrimidinylmethyl)azepane hydrochloride: Another derivative with a pyrimidinylmethyl group
Uniqueness
2-(4-Chlorobenzyl)azepane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H19Cl2N |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]azepane;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13;/h5-8,13,15H,1-4,9-10H2;1H |
Clave InChI |
CUIDBXREWGFDIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CC2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)




![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)



![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)

